Cas no 114883-82-8 (D-Proline, 1-methyl-,methyl ester)

D-Proline, 1-methyl-,methyl ester structure
114883-82-8 structure
Product Name:D-Proline, 1-methyl-,methyl ester
CAS No:114883-82-8
MF:C7H13NO2
MW:143.183622121811
MDL:MFCD19704703
CID:130523
PubChem ID:20803296
Update Time:2025-04-19

D-Proline, 1-methyl-,methyl ester Chemical and Physical Properties

Names and Identifiers

    • D-Proline, 1-methyl-,methyl ester
    • (R)-Methyl 1-methylpyrrolidine-2-carboxylate
    • 1-Methyl-D-Proline Methyl ester
    • D-Proline, 1-methyl-, methyl ester (9CI)
    • Methyl (-)-hygrate
    • methyl (2R)-1-methylpyrrolidine-2-carboxylate
    • Methyl methyl-D-prolinate
    • AS-78117
    • (R)-1-methylpyrrolidine-2-carboxylic acid methyl ester
    • Proline, 1-methyl, methyl ester
    • 114883-82-8
    • (2R)-N-methylproline methyl ester
    • MFCD19704703
    • SCHEMBL2275226
    • D-Proline,1-methyl-,methyl ester
    • A894106
    • Methyl 1-methyl-2-pyrrolidinecarboxylate, (L)-
    • D-Proline, 1-methyl-, methyl ester
    • D-Proline,1-methyl-,methyl ester(9ci)
    • CS-0098132
    • (R)-Methyl1-methylpyrrolidine-2-carboxylate
    • AKOS025117395
    • HY-W046672
    • D94450
    • DA-72906
    • MDL: MFCD19704703
    • Inchi: 1S/C7H13NO2/c1-8-5-3-4-6(8)7(9)10-2/h6H,3-5H2,1-2H3/t6-/m1/s1
    • InChI Key: WBXUFOSSZLFNPQ-ZCFIWIBFSA-N
    • SMILES: O(C)C([C@H]1CCCN1C)=O

Computed Properties

  • Exact Mass: 143.09469
  • Monoisotopic Mass: 143.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5A^2
  • XLogP3: 0.7

Experimental Properties

  • PSA: 29.54

D-Proline, 1-methyl-,methyl ester Pricemore >>

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